![molecular formula C23H22N4O6S B2765226 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894038-44-9](/img/structure/B2765226.png)
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
The compound “2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a 2-oxoethylthio group, a 2-methoxyphenyl group, and a 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a cyclic structure containing a benzene ring fused with a 1,3-dioxole ring . The 2-oxoethylthio group, the 2-methoxyphenyl group, and the 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide group are all attached to this cyclic structure .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Dioxole-functionalized metal-organic frameworks (MOFs) have been synthesized using this compound. For instance, the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular MOF analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole). These MOFs exhibit distinct physical properties and can be explored for gas sorption, catalysis, and drug delivery applications .
Thiourea Derivatives
New thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized. These derivatives may have applications in medicinal chemistry, including antimicrobial or antiviral agents. Their biological activity warrants further investigation .
Molecular Electrostatic Potentials (MEP)
The compound’s MEP can provide insights into its physicochemical properties. Researchers have used MEP to visualize molecular size, shape, and charge distributions. Understanding these properties can guide drug design and predict interactions with biological targets .
Organoselenium Compounds
An expeditious synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported. These compounds may find applications in materials science, catalysis, or bioorganic chemistry. Characterization techniques such as NMR, IR, and mass spectrometry have been employed to study their properties .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the biological activities observed for similar compounds, it may be of interest to investigate the potential biological activities of this compound .
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-27-22(30)15(21(29)26-16-5-3-4-6-17(16)31-2)11-25-23(27)34-12-20(28)24-10-14-7-8-18-19(9-14)33-13-32-18/h3-9,11H,10,12-13H2,1-2H3,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICTWJIZQRZTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide |
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